Bienvenue dans la boutique en ligne BenchChem!

Orteronel

CYP17A1 inhibition Androgen biosynthesis Selectivity profiling

Orteronel's 5.4-fold lyase selectivity elevates deoxycorticosterone 74-fold, making it essential for mineralocorticoid research. This discontinued Phase III compound provides validated PFS benefit data and distinct PK profiles for cross-species scaling. Select for reproducible mechanistic studies requiring lyase-preferential CYP17A1 inhibition.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
CAS No. 426219-23-0
Cat. No. B7899893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrteronel
CAS426219-23-0
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
InChIInChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m0/s1
InChIKeyOZPFIJIOIVJZMN-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orteronel (TAK-700, CAS 426219-23-0): A Nonsteroidal CYP17A1 17,20-Lyase Inhibitor for Prostate Cancer Research


Orteronel (TAK-700) is a nonsteroidal, reversible inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, specifically targeting its 17,20-lyase activity, which is critical for androgen biosynthesis [1]. It was developed for the treatment of castration-resistant prostate cancer (CRPC) and has been evaluated in multiple Phase III clinical trials [2]. Orteronel demonstrates high selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity and other CYP isoforms [1].

Why Orteronel (TAK-700) Cannot Be Interchanged with Other CYP17A1 Inhibitors: Key Differentiators in Selectivity and Steroidogenic Impact


Orteronel exhibits a unique pharmacological profile compared to other CYP17A1 inhibitors like abiraterone, galeterone, and ketoconazole. While all these compounds target the CYP17A1 enzyme, they differ significantly in their selectivity for the 17,20-lyase versus 17α-hydroxylase reactions, their off-target effects on other steroidogenic enzymes (e.g., CYP21A2, CYP19A1), and their impact on gene expression [1]. For instance, orteronel demonstrates greater lyase selectivity than abiraterone and does not alter the expression of key steroidogenic genes, unlike galeterone [2]. These distinctions mean that substituting one inhibitor for another in research or clinical settings can lead to vastly different experimental outcomes and therapeutic profiles.

Quantitative Evidence for Orteronel (TAK-700) Selection: Direct Comparator Data on Potency, Selectivity, and Clinical Outcomes


Orteronel Exhibits Superior Selectivity for 17,20-Lyase over 17α-Hydroxylase Compared to Abiraterone

Orteronel demonstrates a high degree of selectivity for the 17,20-lyase activity of CYP17A1, which is the critical step in androgen production, compared to its 17α-hydroxylase activity. In a study comparing multiple inhibitors, orteronel was found to be more selective towards 17,20-lyase activity than abiraterone and galeterone [1]. Specifically, the IC50 ratio for lyase vs. hydroxylase inhibition was approximately 1:1.4 for orteronel in monkeys, whereas abiraterone nonselectively inhibits both reactions, leading to greater disruption of corticosteroid synthesis [2].

CYP17A1 inhibition Androgen biosynthesis Selectivity profiling

Orteronel Demonstrates >1000-Fold Selectivity for CYP17A1 Lyase Over Off-Target CYPs 11-Hydroxylase and CYP3A4

Orteronel exhibits exceptional selectivity for its intended target, the 17,20-lyase activity of CYP17A1, over other cytochrome P450 enzymes. It displays an IC50 of 38 nM for human 17,20-lyase, while showing >1000-fold lower potency against 11-hydroxylase (IC50 > 1,000 nM) and CYP3A4 (IC50 > 10,000 nM) [1]. This high degree of selectivity is a key differentiator, as many other CYP17A1 inhibitors, particularly steroidal ones like abiraterone and ketoconazole, exhibit significant off-target inhibition of other CYP enzymes, increasing the risk of adverse effects and drug-drug interactions [2].

CYP selectivity Off-target activity Drug-drug interaction

Orteronel Does Not Alter Expression of Key Steroidogenic Genes, Unlike Galeterone

In a comparative gene expression study, orteronel did not alter the expression of HSD3B2, CYP17A1, or AKR1C3, which are crucial enzymes in the androgen biosynthesis pathway. In contrast, galeterone, another CYP17A1 inhibitor, significantly altered the expression of HSD3B2 [1]. This indicates a distinct mechanism of action where orteronel's effect is primarily enzymatic inhibition, without the confounding variable of transcriptional modulation on the steroidogenic machinery. This is a critical distinction for researchers seeking to isolate the effects of 17,20-lyase inhibition.

Gene expression HSD3B2 Steroidogenesis

Orteronel Shows Superior Radiographic Progression-Free Survival (rPFS) Compared to Placebo in Phase III ELM-PC 4 Trial

In the Phase III ELM-PC 4 trial of chemotherapy-naïve metastatic castration-resistant prostate cancer (mCRPC) patients, orteronel (400 mg BID) plus prednisone demonstrated a significant improvement in radiographic progression-free survival (rPFS) compared to placebo plus prednisone. The median rPFS was 13.8 months for the orteronel group versus 8.7 months for the placebo group, resulting in a hazard ratio (HR) of 0.71 [1]. This 5.1-month increase in rPFS represents a clinically meaningful delay in disease progression, although the overall survival (OS) benefit was not statistically significant (HR 0.92, p=0.31) [1].

Clinical efficacy Radiographic progression-free survival Phase III trial

Orteronel Demonstrates a Higher PSA Response Rate (PSA50) Compared to Placebo in Post-Docetaxel mCRPC (ELM-PC 5)

In the Phase III ELM-PC 5 trial, which evaluated orteronel in patients with mCRPC that had progressed after docetaxel-based therapy, orteronel plus prednisone demonstrated a significantly higher prostate-specific antigen (PSA) response rate (≥50% decline, PSA50) compared to placebo plus prednisone. The PSA50 rate was 25% in the orteronel arm versus 10% in the placebo arm [1]. Additionally, time to PSA progression was longer with orteronel (median 5.5 months vs. 2.9 months) [1]. While the trial did not meet its primary overall survival endpoint, these secondary endpoints indicate substantial antitumor activity in a heavily pre-treated population.

PSA response Post-docetaxel mCRPC Phase III trial

Key Research Applications for Orteronel (TAK-700) Based on Quantitative Differentiation


Investigating the Selective Inhibition of 17,20-Lyase in Androgen-Dependent Models

Orteronel is the optimal choice for studies requiring the selective inhibition of the 17,20-lyase step of CYP17A1. Its >1000-fold selectivity over 11-hydroxylase and CYP3A4 minimizes off-target confounding effects, and its demonstrated superiority in lyase selectivity over abiraterone ensures that observed biological effects are primarily due to the disruption of androgen synthesis, not non-specific inhibition of other CYP enzymes or corticosteroid pathways [1]. This makes it an ideal tool for dissecting the specific role of 17,20-lyase in prostate cancer cell lines, xenograft models, and other androgen-sensitive systems.

Probing Mechanisms of Resistance to Androgen Deprivation Therapy

Orteronel's distinct mechanism, which does not alter the expression of key steroidogenic genes like HSD3B2, allows researchers to study acquired resistance to CYP17A1 inhibition without the confounding variable of compensatory gene upregulation [2]. Its demonstrated clinical activity in post-docetaxel mCRPC patients, as evidenced by a 25% PSA50 response rate in the ELM-PC 5 trial, makes it a valuable compound for modeling and investigating resistance pathways that emerge after chemotherapy or other hormonal therapies [3].

As a Control or Comparator in Studies of Novel Anti-Androgen Agents

Given its well-characterized profile as a selective, non-steroidal 17,20-lyase inhibitor, orteronel serves as an excellent control or comparator compound in the preclinical development of next-generation CYP17A1 inhibitors or other anti-androgen agents. Its clinical trial data, including the significant rPFS benefit observed in the ELM-PC 4 trial (HR 0.71 vs. placebo), provide a robust benchmark for evaluating the efficacy and selectivity of new chemical entities in vitro and in vivo [4].

Examining the Impact of Steroidogenic Enzyme Inhibition on Adrenal Function

The differential effects of orteronel on adrenal steroidogenesis, compared to non-selective inhibitors like abiraterone, make it a key reagent for studies focused on the adrenal gland. Research shows that orteronel is a 'highly specific inhibitor of 17,20 lyase activity' and does not cause the complete blockade of CYP21A2 activity observed with abiraterone [2]. This allows for a more nuanced investigation of how selective lyase inhibition impacts the adrenal steroid profile without the confounding effects of broader enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orteronel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.